6-oxo-N,1-diphenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxamide
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Overview
Description
6-Oxo-N,1-diphenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxamide is a complex organic compound characterized by its unique molecular structure, which includes a pyridazine ring, a trifluoromethyl group, and two phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-oxo-N,1-diphenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxamide typically involves multiple steps, starting with the formation of the pyridazine ring. One common approach is the cyclization of appropriate precursors under controlled conditions, such as heating in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has shown that this compound exhibits biological activity, potentially making it useful in the development of new pharmaceuticals. Its interactions with biological targets can be studied to understand its effects on cellular processes.
Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Studies may explore its efficacy in treating various diseases, such as cancer or inflammatory conditions.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemicals. Its properties may be harnessed to develop new products with enhanced performance.
Mechanism of Action
The mechanism by which 6-oxo-N,1-diphenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6-Oxo-N,1-diphenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxamide
6-Oxo-N,1-diphenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyridazinecarboxamide
6-Oxo-N,1-diphenyl-4-(trifluoromethyl)-1,6-dihydro-5-pyridazinecarboxamide
Uniqueness: Compared to similar compounds, this compound stands out due to its specific structural features and potential applications. Its unique trifluoromethyl group and pyridazine ring contribute to its distinct chemical properties and biological activity.
Properties
IUPAC Name |
6-oxo-N,1-diphenyl-4-(trifluoromethyl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3O2/c19-18(20,21)14-11-15(25)24(13-9-5-2-6-10-13)23-16(14)17(26)22-12-7-3-1-4-8-12/h1-11H,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTVOLJZTNAIAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2C(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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